10,17-Dioxosparteine

Description

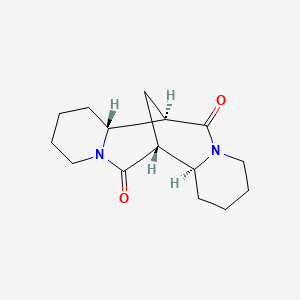

Structure

3D Structure

Properties

CAS No. |

52717-73-4 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

(1R,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-8,16-dione |

InChI |

InChI=1S/C15H22N2O2/c18-14-10-9-11(13-6-2-4-8-17(13)14)15(19)16-7-3-1-5-12(10)16/h10-13H,1-9H2/t10-,11-,12-,13+/m1/s1 |

InChI Key |

BUJFCCGYEMOGKQ-LPWJVIDDSA-N |

SMILES |

C1CCN2C(C1)C3CC(C2=O)C4CCCCN4C3=O |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@H]3C[C@@H](C2=O)[C@@H]4CCCCN4C3=O |

Canonical SMILES |

C1CCN2C(C1)C3CC(C2=O)C4CCCCN4C3=O |

Synonyms |

10,17-dioxo-alpha-isosparteine 10,17-dioxo-beta-isosparteine 10,17-dioxosparteine 10,17-dioxosparteine, (7R-(7alpha,7aalpha,14alpha,14aalpha))-isomer 10,17-dioxosparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-isome |

Origin of Product |

United States |

Occurrence and Distribution of 10,17 Dioxosparteine in Biological Systems

Natural Isolation from Leguminosae Species

The isolation of 10,17-Dioxosparteine has been reported from several species belonging to the Leguminosae family. This highlights its natural origin within this diverse plant group.

Identification in Lupinus hartwegii and Related Lupinus Species

Lupinus hartwegii is a notable source from which 10,17-Dioxosparteine has been identified. Research has confirmed its presence in this species, often alongside other quinolizidine (B1214090) alkaloids such as aphylline and epiaphylline. acs.orgnih.govplantaedb.com Studies on the seeds of Lupinus hartwegii have also reported the isolation of 10,17-dioxosparteine as one of the alkaloids present. researchgate.net The genus Lupinus is known for its complex alkaloid profiles, and 10,17-dioxosparteine is part of this chemical diversity observed in various Lupinus species, including Lupinus mariae-josephi and Lupinus varius. researchgate.netunirioja.esresearchgate.netresearchgate.net

Detection in Other Plant Genera Within Lupin Alkaloid Context

While prominently associated with Lupinus, quinolizidine alkaloids, including those structurally related to 10,17-dioxosparteine, are found in other genera within the Leguminosae family. Genera such as Cytisus, Baptisia, Genista, Laburnum, and Sophora are also known to accumulate quinolizidine alkaloids. plantaedb.comctdbase.org Although 10,17-dioxosparteine itself might be less ubiquitous than major lupin alkaloids like sparteine (B1682161) or lupanine (B156748) in these other genera, its potential occurrence or the presence of closely related oxidized sparteine derivatives is relevant within the broader context of lupin alkaloid distribution in the Leguminosae. For instance, 10,17-Dioxosparteine has been identified in Cytisus scoparius. researchgate.net

Quantitative and Qualitative Distribution Patterns in Plant Organs

The distribution of 10,17-Dioxosparteine within a plant can vary qualitatively and quantitatively among different organs, such as leaves, stems, roots, flowers, and seeds. Studies on the alkaloid profiles of Lupinus species have investigated these patterns. nih.govnih.gov

Research on Lupinus angustifolius has shown that quinolizidine alkaloids are synthesized in green aerial tissues, including leaves, stems, and developing pods, with subsequent transport to other parts of the plant, such as the seeds. nih.govbiorxiv.orgresearchgate.net While general patterns of total alkaloid content across organs have been studied, the specific quantitative distribution of 10,17-Dioxosparteine can differ depending on the species, cultivar, and environmental conditions. nih.gov

Qualitative analysis confirms the presence of 10,17-dioxosparteine in specific organs. For example, in Lupinus mariae-josephi seeds, 10,17-dioxosparteine was identified as one of the alkaloids present, although lupanine was the main alkaloid. unirioja.esresearchgate.net

Data on the quantitative distribution of 10,17-dioxosparteine in different plant organs can provide insights into its biosynthesis, translocation, and accumulation within the plant. While specific quantitative data for 10,17-dioxosparteine across various organs in a single study is not extensively detailed in the search results, the general understanding of quinolizidine alkaloid distribution in Lupinus indicates variation between vegetative and reproductive tissues. nih.govnih.govbiorxiv.orgresearchgate.net

The following table summarizes some qualitative findings regarding the presence of 10,17-Dioxosparteine in specific plants:

| Plant Species | Organ(s) Reported | Reference |

| Lupinus hartwegii | Seeds | researchgate.net |

| Lupinus hartwegii | Not specified | acs.orgnih.govplantaedb.com |

| Lupinus mariae-josephi | Seeds | unirioja.esresearchgate.net |

| Cytisus scoparius | Various plant parts | researchgate.net |

More detailed quantitative data would typically involve specific concentrations (e.g., in mg/kg or % of dry weight) for each identified alkaloid in different plant parts, which varies significantly among species and even cultivars. unirioja.esnih.gov

Synthetic Methodologies and Transformative Chemistry of 10,17 Dioxosparteine

Total Synthesis Strategies for 10,17-Dioxosparteine and Related Oxo-Sparteines

The total synthesis of tetracyclic lupin alkaloids, including sparteine (B1682161) and its oxidized forms, presents considerable synthetic challenges due to the intricate fused ring system and multiple stereogenic centers. Various strategies have been developed to construct the core quinolizidine (B1214090) framework and introduce the necessary functional groups and stereochemistry.

Diastereoselective Imino-Aldol Reaction Approaches

Diastereoselective imino-aldol reactions have been explored as a key strategy for the construction of the sparteine skeleton and its oxidized derivatives. This approach involves the reaction between an imine and an enolate, controlled to favor the formation of specific diastereoisomers. For instance, the synthesis of (+)-β-isosparteine and (+)-10,17-dioxo-β-isosparteine has been achieved using a two-directional, syn-selective, double imino-aldol reaction. This method allows for the simultaneous creation of multiple stereogenic centers in a single step bmrb.iocenmed.com. The stereochemistry of intermediates, such as (+)-10,17-dioxo-β-isosparteine, has been confirmed through techniques like single crystal X-ray structure determination cenmed.com. Furthermore, the minor diastereoisomers obtained from such double imino-aldol reactions have been utilized in the synthesis of other sparteine analogues, including (-)-sparteine (B7772259) and (-)-10,17-dioxo-α-isosparteine cenmed.com. These approaches highlight the power of imino-aldol chemistry in controlling the stereochemical outcome during the assembly of complex alkaloid structures.

N-Acyl Iminium Cyclization Protocols

N-Acyl iminium cyclization protocols represent another important synthetic tool for constructing the cyclic systems found in sparteine alkaloids. These reactions typically involve the intramolecular cyclization of an N-acyl iminium ion intermediate onto a nucleophilic center, such as an alkene or an aromatic ring, to form a new ring. This methodology is relevant to the synthesis of the quinolizidine core present in sparteine and its oxidized derivatives thegoodscentscompany.comnih.govwikidata.org. While specific examples directly leading to 10,17-dioxosparteine through this method were not detailed, N-acyl iminium cyclizations are broadly applicable in the synthesis of polycyclic nitrogen-containing compounds like the sparteine framework.

Flow Chemistry Synthesis Routes

The application of flow chemistry in the synthesis of complex molecules offers potential advantages in terms of reaction control, safety, and scalability. Flow chemistry approaches have been investigated for the synthesis of the sparteine series of alkaloids. A proposed asymmetric flow synthesis of (-)-sparteine suggests the potential to access (-)-10,17-dioxosparteine directly through the judicious use of a chiral ruthenium hydrogenation catalyst thegoodscentscompany.com. This indicates that flow chemistry could provide efficient and potentially asymmetric routes to oxo-sparteines, including 10,17-dioxosparteine, by carefully tailoring reaction conditions and catalysts within a continuous flow system thegoodscentscompany.com.

Application of Chiral Catalysts in Asymmetric Synthesis

Chiral catalysts play a crucial role in asymmetric synthesis, enabling the selective formation of one enantiomer over the other. Sparteine and its analogues, while targets of synthesis themselves, are also widely employed as chiral ligands in various asymmetric transformations wikidata.orgwikipedia.orgnih.govwikipedia.orgflybase.orgsigmaaldrich.comnih.govh-its.org. The use of chiral catalysts, including sparteine or its surrogates in combination with metals such as palladium, copper, lithium, magnesium, and titanium, has been explored in reactions relevant to the construction of chiral centers found in the sparteine framework, such as asymmetric aldol (B89426) additions and oxidative kinetic resolutions wikidata.orgnih.govalfa-chemistry.com. While this often pertains to using sparteine as a tool, the development of asymmetric synthetic methods is directly relevant to accessing enantiomerically enriched oxo-sparteines.

Chemical Derivatization and Interconversion Pathways

The chemical manipulation of sparteine alkaloids allows for the synthesis of various analogues and the interconversion between different oxidation states. These transformations are essential for structural characterization, biological evaluation, and the synthesis of more complex derivatives.

Oxidative Transformations to Dioxo-Sparteine Analogues

Oxidative transformations are key reactions for the synthesis of oxo-sparteine analogues, including 10,17-dioxosparteine. The biosynthesis of some quinolizidine alkaloids involves oxidative ring-cleavage reactions of sparteine-like tetracyclic precursors synhet.com. In the laboratory, controlled oxidation can introduce carbonyl groups at specific positions on the sparteine skeleton. For example, the synthesis of 2-ethoxycarbonyl-10,17-dioxosparteines has been reported, involving hydrogenation in the presence of platinum oxide fishersci.fi. This suggests that oxidative processes, potentially in conjunction with other reactions, can lead to the formation of dioxo-sparteine structures. The occurrence of 10,17-dioxosparteine in nature, such as its isolation from Lupinus hartwegii, also implies the existence of biosynthetic oxidative pathways leading to this compound metabolomicsworkbench.orgnih.gov. Furthermore, the synthesis of new 2-oxosparteine derivatives has been achieved through reactions involving immonium salts, which can be considered intermediates in oxidative or synthetic sequences leading to oxo-compounds nih.gov.

Permanganate (B83412) Oxidation of Precursors (e.g., Lupanine (B156748) to 2,17-Dioxosparteine)

Permanganate oxidation is a method employed for the synthesis of oxidized sparteine derivatives. For instance, 17-oxolupanine, also known as 2,17-dioxosparteine (B12298354), can be prepared by the permanganate oxidation of lupanine. cdnsciencepub.com Lupanine itself is a delta-lactam obtained by the formal oxidation at the 2-position of sparteine. invivochem.comchemicalbook.com This transformation highlights the utility of permanganate as an oxidant in introducing carbonyl functionalities into the complex sparteine scaffold.

Photochemical Oxidation Reactions

Photochemical oxidation has also been explored for the functionalization of sparteine alkaloids. Contrary to some earlier reports, photochemical oxidation of sparteine has been shown to yield 17-oxosparteine (B1663948) rather than 15-oxosparteine. cdnsciencepub.comcdnsciencepub.comresearchgate.net While the direct photochemical synthesis of 10,17-dioxosparteine from sparteine is not explicitly detailed in the search results, photochemical methods contribute to the broader strategies for oxidizing sparteine derivatives.

Reductive Conversions of 10,17-Dioxosparteine to Sparteine Scaffolds

10,17-Dioxosparteine can serve as a precursor for the synthesis of sparteine and its isomers through reductive processes. Reduction of dioxosparteine derivatives is a common strategy to access the fully reduced sparteine skeleton. For example, the reduction of 2-ethoxycarbonyl-10,17-dioxosparteine using hydrogen over platinum oxide has been reported, resulting in the absorption of multiple equivalents of hydrogen. rsc.org Similarly, the reduction of oxosparteine derivatives, such as 2-oxosparteine (lupanine), 10-oxosparteine (aphylline), 15-oxosparteine, and 17-oxosparteine, using lithium aluminum deuteride (B1239839) yields the corresponding deuteriated sparteine isotopologues. cdnsciencepub.com This demonstrates the importance of reductive methods in converting oxidized sparteine frameworks like 10,17-dioxosparteine back to the core sparteine structure or its modified forms.

Preparation of Deuteriated 10,17-Dioxosparteine for Mechanistic Elucidation

The preparation of deuteriated analogues of sparteine alkaloids, including potentially 10,17-dioxosparteine, is valuable for mechanistic investigations. Deuterium (B1214612) labeling allows for the tracing of hydrogen atoms during reactions, aiding in the elucidation of reaction mechanisms and biosynthetic pathways. researchgate.netbiorxiv.orgnih.govmpg.de While specific methods for the deuteration of 10,17-dioxosparteine are not explicitly detailed, the synthesis of deuteriated sparteine and lupanine derivatives has been achieved through reduction of oxo-analogues with reducing agents like lithium aluminum deuteride or sodium borodeuteride in deuterated solvents. cdnsciencepub.com These techniques could potentially be adapted for the preparation of deuteriated 10,17-dioxosparteine, providing insights into its formation and reactivity.

Reaction Mechanism Investigations for Sparteine Alkaloid Transformations

Understanding the mechanisms of reactions involving sparteine alkaloids, including the formation and transformation of 10,17-dioxosparteine, requires detailed studies of factors such as regioselectivity, stereoselectivity, and isomerization pathways.

Reaction Mechanism Investigations for Sparteine Alkaloid Transformations

Regioselectivity and Stereoselectivity Studies

Regioselectivity and stereoselectivity are critical aspects of reactions involving complex molecules like sparteine alkaloids due to the presence of multiple reactive sites and stereocenters. Studies on the metabolism of sparteine and related quinolizidine alkaloids have revealed marked substrate and product stereoselectivity mediated by enzymes like cytochrome P450. nih.gov For instance, the formation of 2,3-didehydrosparteine (B1231958) from (-)-sparteine proceeds via stereospecific abstraction of a specific hydrogen atom. nih.gov In synthetic contexts, controlling regioselectivity and stereoselectivity is crucial for selectively functionalizing the sparteine scaffold and synthesizing specific derivatives. researchgate.netrsc.orgresearchgate.net While direct studies on the regioselectivity and stereoselectivity of 10,17-dioxosparteine formation or reactions are not extensively detailed, the principles established for other sparteine transformations are relevant. For example, electrochemical oxidation of sparteine-type alkaloids has shown divergent oxidation pathways depending on conditions, indicating the influence of reaction parameters on regioselectivity. researchgate.net

Isomerization Pathways

Isomerization pathways can play a significant role in the chemistry of sparteine alkaloids, potentially leading to the formation of different structural isomers. The sparteine skeleton itself can exist in various conformations, and isomerization around nitrogen atoms or carbon centers can occur under certain conditions. cabidigitallibrary.orgresearchgate.net While specific isomerization pathways directly involving 10,17-dioxosparteine are not explicitly detailed, studies on related sparteine derivatives provide context. For example, the reduction of certain sparteine precursors can lead to mixtures of isomers, suggesting the involvement of isomerization during the reaction process or of the intermediates formed. soton.ac.uksoton.ac.uk Biosynthetic studies also consider isomerization as a potential step in the formation of quinolizidine alkaloids. rsc.orgrsc.org The complex tetracyclic structure of 10,17-dioxosparteine allows for potential isomerization pathways that could influence its reactivity and transformations.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 10,17 Dioxosparteine

Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, as well as providing insights into its structure through fragmentation analysis. For oxo-substituted sparteines, including 2,17-dioxosparteine (B12298354) (17-oxolupanine), mass spectrometry, particularly Fast Atom Bombardment (FAB-MS) and Collision-Induced Dissociation (CID-MS), has proven valuable for differentiating positional isomers and understanding fragmentation pathways. researchgate.netkab.ac.ugresearchgate.netresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique suitable for analyzing polar and thermally unstable compounds, such as alkaloids. creative-proteomics.comwikipedia.org In FAB-MS, a beam of high-energy atoms (typically Xe or Ar) bombards a sample dissolved in a liquid matrix (commonly glycerol), leading to the ionization of the analyte molecules. creative-proteomics.comwikipedia.orgyoutube.com This technique primarily produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), providing the molecular weight information. wikipedia.org Studies on oxo-substituted sparteine (B1682161) derivatives, including 2,17-dioxosparteine, have utilized FAB-MS to differentiate positional isomers based on their characteristic fragmentation patterns and relative ion abundances. researchgate.netkab.ac.ugresearchgate.net

Table 1 shows the relative abundances of characteristic ions in the FAB mass spectra of several oxosparteines, including 2,17-dioxosparteine (compound 4). researchgate.net

| Ion m/z | Elemental Composition | Relative abundance (Compound 4: 2,17-dioxosparteine) |

|---|---|---|

| 263 | C₁₅H₂₂N₂O₂ + H | 100 |

| 151 | C₈H₁₁NO + H | 10 |

| 154 | C₉H₁₆N + H (NBA + H) | 84 |

| 136 | [C₉H₁₆N + H] - H₂O ([NBA + H] - H₂O) | 54 |

*Data adapted from Jasiewicz and Wyrzykiewicz researchgate.net. NBA refers to a proposed fragment structure.

The presence and relative intensity of specific fragment ions in the FAB mass spectrum serve as a fingerprint for a particular isomer. researchgate.net

Collision-Induced Dissociation (CID) Mass Spectrometry for Fragmentation Pathways

Collision-Induced Dissociation (CID), often coupled with FAB-MS (FAB/CID-MS/MS), is employed to induce fragmentation of selected precursor ions and study their dissociation pathways. researchgate.netresearchgate.netresearchgate.netmdpi.comrappsilberlab.orgnih.gov In CID, a selected ion is accelerated and collides with neutral gas molecules, causing it to break into smaller fragment ions. mdpi.comrappsilberlab.org Analysis of these fragment ions provides detailed structural information and helps in elucidating the connectivity within the molecule. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the detailed structure, conformation, and stereochemistry of organic molecules in solution. Analysis of chemical shifts, coupling constants, and NOE correlations in ¹H and ¹³C NMR spectra provides comprehensive structural information. ucl.ac.uklibretexts.org

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their electronic environment, and their connectivity to adjacent protons. ucl.ac.uk The chemical shift (δ) of a proton signal is influenced by nearby electronegative atoms and hybridization, providing insights into the functional groups present. ucl.ac.uklibretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. ucl.ac.uklibretexts.org ¹³C chemical shifts are particularly sensitive to the hybridization state and the presence of electronegative substituents. ucl.ac.uklibretexts.org Carbonyl carbons, for instance, typically resonate in a characteristic downfield region of the spectrum. libretexts.org Analysis of both ¹H and ¹³C NMR chemical shifts is essential for assigning signals to specific atoms within the 10,17-dioxosparteine structure and confirming the presence of the two carbonyl groups at positions 10 and 17. amazonaws.comrsc.orgresearchgate.net While specific detailed NMR data solely for 10,17-dioxosparteine was not extensively found, studies on related oxosparteines demonstrate the utility of these techniques for structural confirmation and differentiation. amazonaws.comspectrabase.comresearchgate.net

Deuterium (B1214612) Labeling for Signal Assignments

Deuterium labeling is a valuable technique in NMR spectroscopy used to simplify complex spectra and facilitate signal assignments. nih.gov By selectively replacing hydrogen atoms with deuterium (²H), which is NMR-active but has different spectroscopic properties compared to ¹H, the signals corresponding to the labeled positions in the ¹H NMR spectrum are removed or significantly reduced in intensity. nih.gov This allows for unambiguous assignment of signals in the unlabeled spectrum. While specific applications of deuterium labeling for 10,17-dioxosparteine were not detailed in the search results, this general technique is commonly employed in the structural elucidation of complex alkaloids to confirm assignments and understand coupling patterns. nih.gov

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single Crystal X-ray Diffraction is a definitive technique for determining the three-dimensional structure of a crystalline compound, including the precise positions of atoms, bond lengths, bond angles, and torsional angles. rigaku.comucibio.ptkrossing-group.describd.com This method is particularly powerful for establishing both the relative and absolute stereochemistry of chiral molecules. krossing-group.de

Due to the lack of specific, detailed vibrational spectroscopic data (Infrared and Raman) for 10,17-Dioxosparteine within the available search results, it is not possible to generate a comprehensive and detailed Section 4.4, "Vibrational Spectroscopy for Functional Group and Conformational Insights," including specific data tables and detailed research findings, as strictly required by the instructions. The provided search results discuss 10,17-Dioxosparteine primarily in the context of mass spectrometry and mention vibrational spectroscopy more generally or in relation to other sparteine derivatives.

Therefore, the detailed content for this section cannot be provided based on the current information.

Theoretical and Computational Chemistry Studies on 10,17 Dioxosparteine

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

Conformational analysis is a fundamental aspect of understanding molecular behavior, exploring the energetically favorable spatial arrangements (conformations) of a molecule. This is typically achieved using a combination of molecular mechanics and quantum chemical methods. Molecular mechanics employs classical physics and empirical force fields to estimate the energy of different conformations, offering a computationally efficient way to explore a wide range of possibilities. Quantum chemical methods, on the other hand, use the principles of quantum mechanics to provide a more accurate description of the electronic structure and energy of a molecule, albeit at a higher computational cost.

The process often involves systematic or random conformational searches using methods like Monte Carlo or molecular dynamics, combined with energy minimization procedures to locate stable conformers.

Density Functional Theory (DFT) Studies of Stable Conformers

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular structures and properties. DFT studies are particularly valuable for determining the equilibrium structures and relative stabilities of different conformers. By approximating the electronic exchange and correlation energies, DFT can provide a balance between computational cost and accuracy for systems of moderate size. For molecules like sparteine (B1682161) derivatives, DFT calculations can help identify the lowest-energy conformers and understand the factors influencing their populations. Studies on related quinolizidine (B1214090) alkaloids have utilized DFT to determine equilibrium structures and analyze conformational preferences, indicating the applicability of this method to the core structure present in 10,17-Dioxosparteine.

Ab Initio and Post-Hartree-Fock Calculations (e.g., MP2)

Ab initio methods, meaning "from first principles," aim to solve the electronic Schrödinger equation without recourse to empirical parameters. The Hartree-Fock (HF) method is the simplest type of ab initio calculation, which considers the average effect of electron-electron repulsion. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF solution by incorporating electron correlation effects, leading to more accurate energy calculations and a better description of molecular properties.

MP2 calculations, for instance, can be used to refine the energies of conformers identified through initial searches or DFT calculations. While computationally more demanding than DFT, MP2 can provide a more accurate relative ranking of conformer energies, which is crucial for understanding conformational equilibria. These methods are often used for smaller systems or in conjunction with less computationally expensive methods for larger molecules.

Molecular Modeling and Dynamics Simulations for Structural Dynamics

Molecular modeling and dynamics simulations are powerful tools for investigating the structural dynamics and behavior of molecules over time. Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions, conformational changes, and interactions.

These simulations can provide insights into the flexibility of a molecule, how it interacts with its environment (e.g., solvent), and the transitions between different conformational states. For complex molecules like 10,17-Dioxosparteine, MD simulations can help understand the dynamic interplay between its different rings and functional groups, providing a more complete picture than static energy minimizations alone. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be employed in MD simulations to treat the chemically important parts of a large system with quantum mechanics while describing the rest with molecular mechanics, offering a balance between accuracy and computational feasibility for studying dynamic processes.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for probing the electronic structure of a molecule, which dictates its chemical reactivity. Properties such as electron density distribution, molecular orbitals, partial charges, and electrostatic potentials can be calculated using these methods.

Biosynthetic Pathways and Genetic Regulation Pertaining to 10,17 Dioxosparteine

Enzymatic Steps and Intermediates in 10,17-Dioxosparteine Formation

The formation of 10,17-dioxosparteine involves oxidation steps within the quinolizidine (B1214090) alkaloid pathway. Sparteine (B1682161) is the simplest tetracyclic QA, and other QAs, including oxidized forms like lupanine (B156748), are derived from it through tailoring reactions such as oxidation, dehydrogenation, hydroxylation, acylation, and methylation. While the conversion of (-)-sparteine (B7772259) to (+)-lupanine has been shown to involve two enzymes, a cytochrome P450 monooxygenase (CYP71D189) and a short-chain dehydrogenase/reductase (SDR1), the specific enzymatic steps leading directly to 10,17-dioxosparteine are not as extensively characterized in the provided search results. However, the presence of 17-oxosparteine (B1663948) synthase (OS), a transaminase enzyme, has been indicated as being involved in the formation of the quinolizidine skeleton from cadaverine, potentially through enzyme-bound intermediates. This suggests that oxidation steps can occur at various stages of the biosynthesis.

Genetic Control of Alkaloid Accumulation in Plants

The accumulation of quinolizidine alkaloids in plants is a developmentally regulated process and is also influenced by environmental factors. Genetic factors play a significant role in determining the levels and composition of QAs in different plant species and varieties.

Identification of Genes Involved in Sparteine Alkaloid Synthesis (e.g., QA genes)

Several genes involved in the biosynthesis of quinolizidine alkaloids have been identified, particularly in Lupinus species. The gene encoding lysine (B10760008) decarboxylase (LDC), the first enzyme in the pathway, has been characterized in Lupinus angustifolius and other QA-producing plants. Other genes involved in QA biosynthesis, such as those encoding copper amine oxidase (CAO) and acyltransferases (like HMT/HLT involved in the acylation of hydroxylupanine and multiflorine), have also been investigated. Research utilizing differential gene expression analysis between high- and low-alkaloid lupin varieties has been instrumental in identifying candidate genes involved in the pathway.

Role of Transcription Factors (e.g., RAP2-7) in Biosynthetic Regulation

Transcription factors play a crucial role in regulating the expression of genes involved in secondary metabolism, including alkaloid biosynthesis. The APETALA2/ethylene response transcription factor, RAP2-7, has been identified as a likely candidate gene for the iucundus locus, a major genetic determinant of low seed alkaloid content in Lupinus angustifolius. RAP2-7 is thought to play a crucial role in the regulation of alkaloid accumulation in narrow-leafed lupin. Studies have shown that RAP2-7 expression levels are significantly higher in the leaves of high-alkaloid varieties compared to low-alkaloid varieties. This suggests that RAP2-7 acts as a positive regulator of QA biosynthesis. The co-segregation of RAP2-7 with the iucundus locus and its location within a region associated with quantitative trait loci (QTLs) affecting QA composition further support its role in regulating alkaloid levels.

Impact of Genetic Variation on 10,17-Dioxosparteine Levels

Genetic variation within genes involved in the biosynthetic pathway and regulatory elements, such as transcription factors, can significantly impact the levels of quinolizidine alkaloids, including 10,17-dioxosparteine. The iucundus mutation in Lupinus angustifolius, potentially involving the RAP2-7 gene, leads to a significant reduction in seed alkaloid content. This highlights how variation in a single gene can have a broad impact on the accumulation of multiple QAs. Different lupin species and even varieties within a species exhibit characteristic QA patterns, indicating species-specific and genotype-dependent regulation of the biosynthetic pathway. Genetic polymorphisms in enzymes involved in alkaloid metabolism can lead to variations in the rate at which these compounds are produced or broken down, influencing their final accumulation levels.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 10,17-Dioxosparteine | 521208 |

| Lysine | 5962 |

| Sparteine | 644020 |

| Cadaverine | 272 |

| Lupanine | 101051 |

Applications of 10,17 Dioxosparteine in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Natural Products and Analogues

10,17-Dioxosparteine plays a role as a key intermediate and synthetic target in the total synthesis of sparteine-type alkaloids. The tetracyclic structure of 10,17-Dioxosparteine is closely related to the core skeletons of other sparteine (B1682161) alkaloids like sparteine and β-isosparteine. fishersci.ca

Research has demonstrated the synthesis of 10,17-dioxo-β-isosparteine as an intermediate step towards the total synthesis of (+)-β-isosparteine and a formal synthesis of (+)-sparteine. fishersci.cafishersci.se The synthesis of (-)-10,17-dioxo-α-isosparteine has also been reported. fishersci.se These synthetic routes highlight the importance of dioxosparteine structures as advanced intermediates in constructing the complex polycyclic framework of the sparteine alkaloid family. The ability to synthesize these dioxo derivatives is crucial for accessing various stereoisomers within the sparteine series and for further functionalization to yield natural products and their analogues. fishersci.cafishersci.se

The synthesis often involves multi-step sequences, and the formation and manipulation of the dioxosparteine core are central to accessing the desired final products. Detailed research findings in this area focus on developing efficient and stereoselective methods for constructing the tetracyclic system and introducing the ketone functionalities at the 10 and 17 positions, as well as subsequent transformations to the target alkaloids. fishersci.cafishersci.se

Q & A

Q. Answer :

Extraction : Use methanol or ethanol with acidified water (pH 3–4) to solubilize alkaloids.

Partitioning : Employ liquid-liquid extraction with chloroform or dichloromethane to separate non-polar alkaloids.

Purification : Column chromatography (silica gel) with gradient elution (hexane:ethyl acetate:methanol) followed by preparative HPLC (C18 column, acetonitrile/water mobile phase).

Characterization : Monitor fractions via GC-MS (RI 2340) and compare with reference spectra .

Advanced: What synthetic challenges arise in the laboratory synthesis of 10,17-Dioxosparteine, and how can they be mitigated?

Answer : Key challenges include:

- Regioselectivity : Controlled oxidation of sparteine precursors (e.g., using KMnO₄ or RuO₄) must target the 10 and 17 positions without over-oxidation.

- Stereochemical Control : Chiral catalysts (e.g., Sharpless epoxidation agents) or enzymatic methods improve stereoselectivity.

- Purification : Crystallization in ethanol/water mixtures or chiral stationary phase HPLC isolates the desired enantiomer .

Basic: How should researchers design experiments to assess the biological activity of 10,17-Dioxosparteine?

Q. Answer :

In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric methods.

Cell-based models : Test cytotoxicity (MTT assay) and apoptotic pathways (flow cytometry).

In vivo studies : Use rodent models to evaluate pharmacokinetics (e.g., bioavailability via LC-MS/MS) and neuropharmacological effects .

Controls : Include sparteine and lupanine analogs to benchmark activity .

Advanced: How can conflicting reports about 10,17-Dioxosparteine’s bioactivity be systematically addressed?

Answer : Contradictions often stem from:

- Purity issues : Validate compound integrity via HPLC (≥95% purity) and ¹H-NMR.

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs.

- Biological models : Use isogenic cell lines or genetically uniform animal strains to reduce variability.

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., Cohen’s d) to quantify effect sizes .

Basic: What are the stability profiles of 10,17-Dioxosparteine under varying storage conditions?

Q. Answer :

- Temperature : Store at –20°C in inert atmosphere (argon) to prevent oxidation.

- Solvents : Stable in methanol or acetonitrile for ≤6 months; avoid aqueous solutions (hydrolysis risk).

- Light sensitivity : Use amber vials to protect against UV degradation.

- Validation : Periodic GC-MS or HPLC analysis to monitor degradation .

Advanced: What role does 10,17-Dioxosparteine play in plant biochemistry, and how can this be experimentally validated?

Answer : Hypothesized roles include nitrogen storage and herbivore deterrence. Validation strategies:

Isotopic labeling : Track ¹⁵N incorporation into 10,17-Dioxosparteine in Lupinus seedlings.

Gene silencing : Use RNAi to suppress alkaloid biosynthesis genes and observe phenotypic changes.

Ecological assays : Compare herbivory rates in plants with high vs. low alkaloid content .

Basic: How can researchers detect trace amounts of 10,17-Dioxosparteine in biological samples (e.g., serum)?

Answer : Use LC-MS/MS with multiple reaction monitoring (MRM):

- Ion transitions : m/z 263 → 150 (quantifier) and 263 → 84 (qualifier).

- Sample prep : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in methanol for elution.

- Limit of detection : Typically 0.1 ng/mL with optimized ionization (ESI+) .

Advanced: What computational approaches are suitable for modeling 10,17-Dioxosparteine’s interactions with biological targets?

Q. Answer :

Molecular docking : Use AutoDock Vina to predict binding affinities to acetylcholinesterase (PDB: 4EY7).

MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.

QSAR : Develop regression models correlating substituent effects (e.g., Hammett constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.